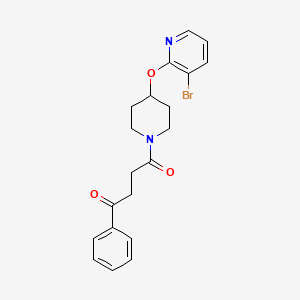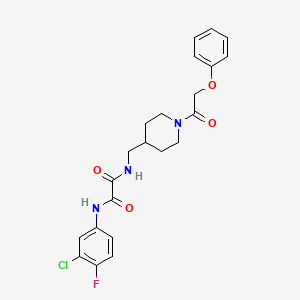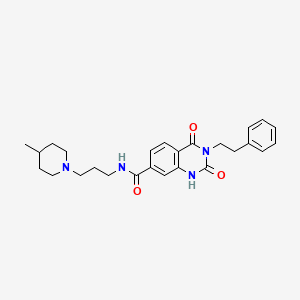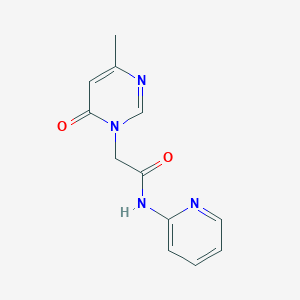![molecular formula C20H14F2N4O2S B2444971 1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1171979-58-0](/img/structure/B2444971.png)
1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including its reactivity and what products it forms.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Design and Synthesis
Researchers have been engaged in the design and synthesis of novel urea derivatives, leveraging structure-activity relationship (SAR) analysis to enhance their biological efficacy. For instance, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and showed potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity. This suggests the potential of these compounds in developing treatments for chronic myeloid leukemia and cancer (Li et al., 2019).
Structural Analysis
Detailed structural analysis, including crystal structure determination and density functional theory (DFT) calculations, has been performed on related compounds. For example, the structure of 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy)phenyl)-3-(2,4-difluorophenyl)urea was determined, providing insights into its molecular conformation and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds and for guiding the design of new derivatives with enhanced properties (Sun et al., 2022).
Biological Activity
The biological activities of urea derivatives are extensively studied, with a focus on their potential as therapeutic agents. Compounds with a urea moiety have been evaluated for their antibacterial and anticancer activities, highlighting the versatility of urea derivatives in medicinal chemistry. For example, novel heterocyclic compounds containing a sulfonamido moiety exhibited significant antibacterial activities, indicating their potential as antibacterial agents (Azab et al., 2013).
Catalytic Applications
Urea derivatives have also found applications in catalysis. A Pd(OAc)2/[mmim]I catalyst system was applied to the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, demonstrating the utility of urea derivatives in synthetic chemistry (Peng et al., 2008).
Mechanistic Studies
Mechanistic studies on the biological effects of urea derivatives have been conducted to understand their mode of action. For example, certain pyrazolo[3,4-d]pyrimidin-4-ones exhibited excellent inhibitory activity against adenosine deaminase (ADA), providing a basis for the development of novel ADA inhibitors for therapeutic applications (La Motta et al., 2009).
Safety And Hazards
This involves detailing any known safety concerns or hazards associated with handling or using the compound.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please consult with a qualified professional or refer to specific scientific literature for accurate information.
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2S/c1-11-7-18(27)26-17(10-29-20(26)23-11)12-3-2-4-13(8-12)24-19(28)25-14-5-6-15(21)16(22)9-14/h2-10H,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNJPIPYJFVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2444889.png)






![2-Chloro-N-[1-(4-cyano-2-fluorophenyl)ethyl]propanamide](/img/structure/B2444902.png)





